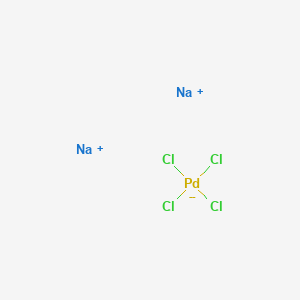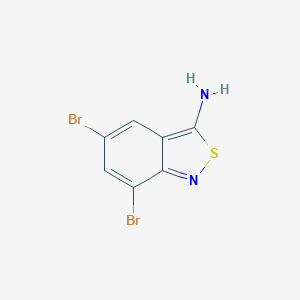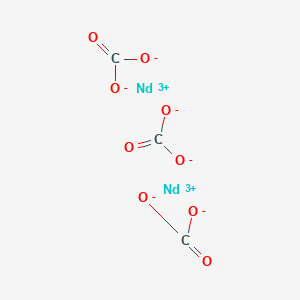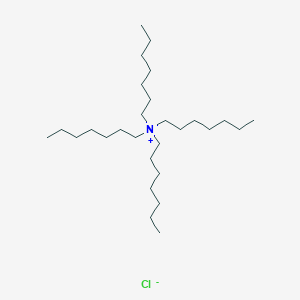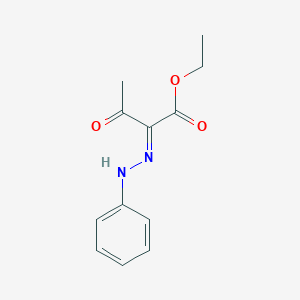
Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Overview
Description
Ethyl 3-oxo-2-(phenylhydrazono)butanoate, also known as ethyl 3-oxo-2-phenylhydrazonobutanoate, is an organic compound which has become increasingly important in recent years due to its various applications in the fields of scientific research and laboratory experiments. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis : A derivative of Ethyl 3-oxo-2-(phenylhydrazono)butanoate was synthesized and analyzed for its structural properties, demonstrating its potential in the development of new compounds with unique structures (Wu, 2014).
Production of Pyrazolone Compounds : this compound was used in a condensation reaction to synthesize a pyrazolone compound, emphasizing its role in creating new chemical entities (Liu et al., 2007).
Development of Sortase A Inhibitors : This compound was identified as a precursor in the generation of sortase A inhibitors, a new class of compounds with potential implications in tackling Gram-positive pathogens (Maggio et al., 2016).
Reactive Oxygen Species Scavenging : this compound was studied for its reactivity with singlet oxygen, highlighting its potential as an antioxidant agent (Amekura et al., 2022).
Antimicrobial Activity : A derivative of this compound was synthesized and evaluated for its antimicrobial properties against various bacteria and fungi (Sarvaiya et al., 2019).
Heterocyclization Reactions : The compound was used in heterocyclization reactions, leading to the synthesis of various heterocyclic compounds (Dhar & Daniel, 1991).
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be achieved by condensation of ethyl acetoacetate with phenylhydrazine followed by oxidation of the resulting hydrazone.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Acetic acid", "Sodium nitrite", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of ethanol and add 10 g of phenylhydrazine. Heat the mixture under reflux for 2 hours.", "Step 2: Cool the mixture to room temperature and add 10 mL of acetic acid. Dissolve 5 g of sodium nitrite in 10 mL of water and add it to the mixture slowly with stirring. Keep the mixture at 0°C for 30 minutes.", "Step 3: Add a solution of 10 g of sodium acetate in 50 mL of water to the mixture and stir for 30 minutes.", "Step 4: Acidify the mixture with hydrochloric acid and extract the product with ether. Wash the ether layer with water and dry over anhydrous sodium sulfate.", "Step 5: Evaporate the ether and purify the product by recrystallization from ethanol.", "Step 6: The final compound obtained is Ethyl 3-oxo-2-(phenylhydrazono)butanoate." ] } | |
CAS RN |
10475-63-5 |
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9+,14-13? |
InChI Key |
WGMOYLSNEVXNJG-VAUFRIEFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1 |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 3-oxo-2-(phenylhydrazono)butanoate in the synthesis of the pyrazolone derivative described in the research?
A1: this compound serves as a crucial starting material in the synthesis of (1S)‐Benzyl 3‐methyl‐5‐oxo‐4‐phenylhydrazono‐4,5‐dihydro‐1H‐pyrazole‐1‐dithiocarboxylate. The research paper states that this compound is reacted with (S)-benzyl dithiocarbazate to yield the final pyrazolone product []. This suggests that this compound provides the core structure upon which the final molecule is built.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
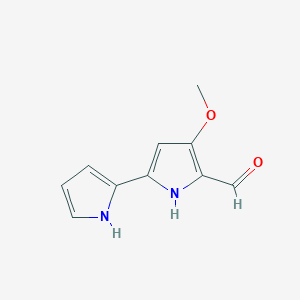

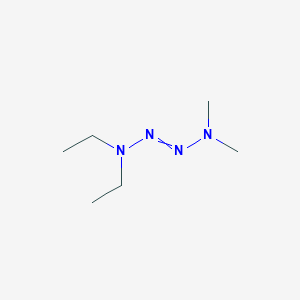
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)

